2-Methoxyphenyl 2-(4-tert-butylphenyl)propanoate
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Overview
Description
2-methoxyphenyl 2-(4-isobutylphenyl)propanoate is an organic compound with the molecular formula C20H24O3 It is known for its unique chemical structure, which combines a methoxyphenyl group with an isobutylphenyl group through a propanoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 2-(4-isobutylphenyl)propanoate typically involves the esterification of 2-methoxyphenol with 2-(4-isobutylphenyl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-methoxyphenyl 2-(4-isobutylphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-methoxyphenyl 2-(4-isobutylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to yield alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-methoxyphenyl 2-(4-isobutylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 2-(4-isobutylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound’s structural features allow it to interact with cellular membranes, influencing membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl 2-(4-isobutylphenyl)propanoate
- 2-methoxyphenyl 2-(4-tert-butylphenyl)propanoate
- 2-methoxyphenyl 2-(4-methylphenyl)propanoate
Uniqueness
2-methoxyphenyl 2-(4-isobutylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
75553-31-0 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-(4-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C20H24O3/c1-14(15-10-12-16(13-11-15)20(2,3)4)19(21)23-18-9-7-6-8-17(18)22-5/h6-14H,1-5H3 |
InChI Key |
NMEMSFUTWQKELY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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